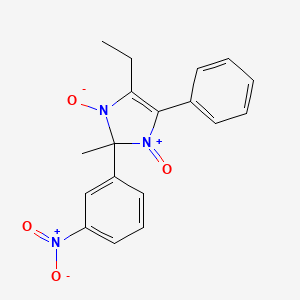
4-ethyl-2-methyl-2-(3-nitrophenyl)-5-phenyl-2H-imidazole 1,3-dioxide
Description
The compound belongs to the class of imidazoles, which are of significant interest due to their diverse chemical properties and applications in various fields, including materials science and pharmaceuticals. Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The compound's structural complexity, including its nitrophenyl and phenyl substituents, suggests a rich chemistry deserving thorough investigation.
Synthesis Analysis
The synthesis of imidazole derivatives often involves condensation reactions, where precursors such as diamines and diketones or aldehydes react under specific conditions. A study related to the synthesis of similar compounds describes the efficient synthesis of imidazole derivatives using microwave-mediated combinatorial chemistry strategies or conventional synthetic procedures, emphasizing the flexibility and adaptability of synthesis methods for such complex molecules (Gallagher et al., 2002).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by their crystalline forms, as demonstrated by single-crystal X-ray diffraction techniques. These studies reveal the molecules' arrangements and intermolecular interactions, such as hydrogen bonding, which significantly influence their chemical behaviors and stability (Yeong et al., 2018).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including nitration, hydrolysis, and rearrangements, contributing to their chemical diversity and utility in synthetic chemistry. For instance, reactions with triethylamine can lead to the formation of imidazopyridines and indoles, showcasing the reactivity of the nitropyridine group in these molecules (Khalafy et al., 2002).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as crystallinity, solubility, and melting points, are crucial for their practical applications. These properties are often influenced by the specific substituents on the imidazole ring, as seen in the diverse crystal packing and hydrogen bonding patterns observed in structural studies (Wu et al., 2005).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including reactivity, stability, and interaction with other molecules, are of significant interest. The presence of nitro groups and other substituents significantly impacts these properties, as demonstrated by studies on nitroxyl radicals derived from imidazole dioxides, which highlight the potential for creating stable radicals with specific chemical functionalities (Kirilyuk et al., 1991).
properties
IUPAC Name |
4-ethyl-2-methyl-2-(3-nitrophenyl)-3-oxido-5-phenylimidazol-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-16-17(13-8-5-4-6-9-13)20(23)18(2,19(16)22)14-10-7-11-15(12-14)21(24)25/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTJFVJTHJSTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C([N+](=O)C(N1[O-])(C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-methyl-2-(3-nitrophenyl)-3-oxido-5-phenylimidazol-1-ium 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4019440.png)
![3-methyl-2-(4-nitrophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4019450.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide](/img/structure/B4019454.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4019461.png)
![benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B4019463.png)
![ethyl 4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B4019475.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)
![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)
![2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4019504.png)

![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)


![ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4019543.png)